Esculetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant and Anti-inflammatory

Scientific Field: Pharmacology and Therapeutics

Application Summary: Esculetin is known for its immense antioxidative potential, which can alleviate conditions like arthritis, diabetes, malignancies, and hepatic disorders.

Results or Outcomes: Esculetin treatment has been observed to reverse factors causing bone and joint deterioration in arthritis, and reduce liver fibrosis by acting on the PI3K/FoxO1 pathway.

Anti-Cancer

Scientific Field: Oncology

Application Summary: Esculetin has been found to suppress dysregulated transcription factors in cancer.

Neuroprotective

Scientific Field: Neurology

Application Summary: Esculetin has been found to have neuroprotective effects, making it potentially useful in the treatment of neurodegenerative diseases.

Anti-Diabetic

Scientific Field: Endocrinology

Application Summary: Esculetin has been found to influence the glycemic index, making it potentially useful in the treatment of diabetes.

Cardiovascular Protective

Scientific Field: Cardiology

Application Summary: Esculetin has been found to have cardiovascular protective activities, making it potentially useful in the treatment of cardiovascular diseases.

Antibacterial

Scientific Field: Microbiology

Application Summary: Esculetin has been found to have antibacterial activity, making it potentially useful in the treatment of bacterial infections.

Atherosclerosis Treatment

Application Summary: Esculetin has been found to have potential in the treatment of atherosclerosis.

Alzheimer’s Disease Treatment

Application Summary: Esculetin has been found to have potential in the treatment of Alzheimer’s disease.

Parkinson’s Disease Treatment

Application Summary: Esculetin has been found to have potential in the treatment of Parkinson’s disease.

Nonalcoholic Fatty Liver Disease Treatment

Scientific Field: Hepatology

Application Summary: Esculetin has been found to have potential in the treatment of nonalcoholic fatty liver disease.

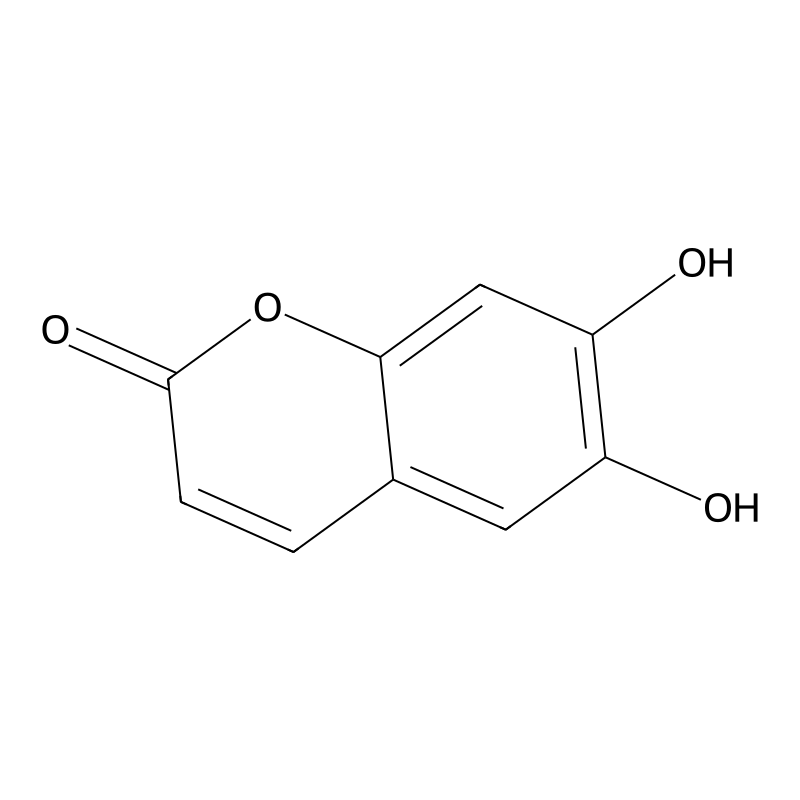

Esculetin is characterized by its two hydroxyl groups located at the 6th and 7th carbon atoms of the chromen-2-one structure. This arrangement enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry. It is found in various plants, including chicory and several medicinal herbs, often in glycoside forms or as conjugates with caffeic acid

Esculetin finds applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, esculetin is explored for treating non-communicable diseases such as obesity and diabetes .

- Dermatology: The sodium salt of esculetin's methyl derivative is utilized in treating varicose veins due to its ability to enhance blood circulation and reduce inflammation .

- Cosmetics: As an ultraviolet filter, esculetin is incorporated into sunscreens to protect skin cells from UV-induced damage .

The synthesis of esculetin can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of hydroxyhydroquinone triacetate with malonic acid in concentrated sulfuric acid .

- Enzymatic Hydrolysis: In natural settings, esculetin can be released from its glycosides through enzymatic hydrolysis by β-glucosidase .

These methods highlight the versatility of esculetin's synthesis both in laboratory conditions and within biological systems.

Research has demonstrated that esculetin interacts with several cellular targets:

- Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2): Esculetin binds to KEAP1 (Kelch-like ECH-associated protein 1), inhibiting its interaction with Nrf2. This results in increased nuclear accumulation of Nrf2 and subsequent activation of antioxidant response pathways .

- Reactive Oxygen Species (ROS): Esculetin treatment leads to decreased intracellular ROS levels in cancer cells, further supporting its role as an antioxidant .

These interactions underline esculetin's potential as a therapeutic agent in managing oxidative stress-related conditions.

Several compounds share structural similarities with esculetin but differ in their biological activities or chemical properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Scopoletin | 7-Hydroxy-6-methoxycoumarin | Exhibits anti-inflammatory effects but less potent against cancer compared to esculetin. |

| Coumarin | Simple coumarin structure without hydroxyls | Lacks the specific antioxidant properties attributed to hydroxyl substitutions. |

| Aesculin | Glucoside form of esculetin | Exhibits fluorescence but less bioactive than esculetin itself. |

Esculetin stands out due to its extensive range of biological activities and therapeutic applications compared to these similar compounds.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Kim AD, Han X, Piao MJ, Hewage SR, Hyun CL, Cho SJ, Hyun JW. Esculetin induces death of human colon cancer cells via the reactive oxygen species-mediated mitochondrial apoptosis pathway. Environ Toxicol Pharmacol. 2015 Mar;39(2):982-9. doi: 10.1016/j.etap.2015.03.003. Epub 2015 Mar 10. PubMed PMID: 25818986.

3: Rzodkiewicz P, Gasinska E, Maslinski S, Bujalska-Zadrozny M. Antinociceptive properties of esculetin in non-inflammatory and inflammatory models of pain in rats. Clin Exp Pharmacol Physiol. 2015 Feb;42(2):213-9. doi: 10.1111/1440-1681.12346. PubMed PMID: 25425056.

4: Wang J, Lu ML, Dai HL, Zhang SP, Wang HX, Wei N. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway. Braz J Med Biol Res. 2015 Mar;48(3):245-53. doi: 10.1590/1414-431X20144074. Epub 2014 Dec 12. PubMed PMID: 25517918; PubMed Central PMCID: PMC4381945.

5: Baek JM, Park SH, Cheon YH, Ahn SJ, Lee MS, Oh J, Kim JY. Esculetin attenuates receptor activator of nuclear factor kappa-B ligand-mediated osteoclast differentiation through c-Fos/nuclear factor of activated T-cells c1 signaling pathway. Biochem Biophys Res Commun. 2015 May 29;461(2):334-41. doi: 10.1016/j.bbrc.2015.04.034. Epub 2015 Apr 14. PubMed PMID: 25887803.

6: Yum S, Jeong S, Lee S, Kim W, Nam J, Jung Y. HIF-prolyl hydroxylase is a potential molecular target for esculetin-mediated anti-colitic effects. Fitoterapia. 2015 Jun;103:55-62. doi: 10.1016/j.fitote.2015.03.013. Epub 2015 Mar 20. PubMed PMID: 25797536.

7: Jeon YJ, Jang JY, Shim JH, Myung PK, Chae JI. Esculetin, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma. J Cancer Prev. 2015 Jun;20(2):106-12. doi: 10.15430/JCP.2015.20.2.106. PubMed PMID: 26151043; PubMed Central PMCID: PMC4492354.

8: Kadakol A, Malek V, Goru SK, Pandey A, Bagal S, Gaikwad AB. Esculetin attenuates alterations in Ang II and acetylcholine mediated vascular reactivity associated with hyperinsulinemia and hyperglycemia. Biochem Biophys Res Commun. 2015 May 29;461(2):342-7. doi: 10.1016/j.bbrc.2015.04.036. Epub 2015 Apr 15. PubMed PMID: 25887801.

9: Kim AD, Madduma Hewage SR, Piao MJ, Kang KA, Cho SJ, Hyun JW. Esculetin induces apoptosis in human colon cancer cells by inducing endoplasmic reticulum stress. Cell Biochem Funct. 2015 Oct;33(7):487-94. doi: 10.1002/cbf.3146. Epub 2015 Oct 5. PubMed PMID: 26439795.

10: Cho JH, Shin JC, Cho JJ, Choi YH, Shim JH, Chae JI. Esculetin (6,7-dihydroxycoumarin): a potential cancer chemopreventive agent through suppression of Sp1 in oral squamous cancer cells. Int J Oncol. 2015 Jan;46(1):265-71. doi: 10.3892/ijo.2014.2700. Epub 2014 Oct 7. PubMed PMID: 25310400.

11: Kimura Y, Sumiyoshi M. Antitumor and antimetastatic actions of dihydroxycoumarins (esculetin or fraxetin) through the inhibition of M2 macrophage differentiation in tumor-associated macrophages and/or G1 arrest in tumor cells. Eur J Pharmacol. 2015 Jan 5;746:115-25. doi: 10.1016/j.ejphar.2014.10.048. Epub 2014 Nov 6. PubMed PMID: 25445053.

12: Yamaoka H, Nishizawa S, Matsui M, Gonda K, Hirabayashi S, Hoshi K, Yamaoka K. The in vivo effect of esculetin ointment and esculetin-mixed Zyderm for Zyderm. Plast Reconstr Surg. 2014 Jul;134(1):50e-58e. doi: 10.1097/PRS.0000000000000304. PubMed PMID: 25028856.

13: Choi RY, Ham JR, Lee MK. Esculetin prevents non-alcoholic fatty liver in diabetic mice fed high-fat diet. Chem Biol Interact. 2016 Dec 25;260:13-21. doi: 10.1016/j.cbi.2016.10.013. Epub 2016 Oct 18. PubMed PMID: 27769711.

14: Hong SH, Jeong HK, Han MH, Park C, Choi YH. Esculetin suppresses lipopolysaccharide-induced inflammatory mediators and cytokines by inhibiting nuclear factor-κB translocation in RAW 264.7 macrophages. Mol Med Rep. 2014 Dec;10(6):3241-6. doi: 10.3892/mmr.2014.2613. Epub 2014 Oct 8. PubMed PMID: 25310143.

15: Rubio V, Calviño E, García-Pérez A, Herráez A, Diez JC. Human acute promyelocytic leukemia NB4 cells are sensitive to esculetin through induction of an apoptotic mechanism. Chem Biol Interact. 2014 Sep 5;220:129-39. doi: 10.1016/j.cbi.2014.06.021. Epub 2014 Jul 1. PubMed PMID: 24995577.

16: Zhu L, Nang C, Luo F, Pan H, Zhang K, Liu J, Zhou R, Gao J, Chang X, He H, Qiu Y, Wang J, Long H, Liu Y, Yan T. Esculetin attenuates lipopolysaccharide (LPS)-induced neuroinflammatory processes and depressive-like behavior in mice. Physiol Behav. 2016 Sep 1;163:184-92. doi: 10.1016/j.physbeh.2016.04.051. Epub 2016 Apr 29. PubMed PMID: 27133730.

17: Chang HT, Chou CT, Lin YS, Shieh P, Kuo DH, Jan CR, Liang WZ. Esculetin, a natural coumarin compound, evokes Ca(2+) movement and activation of Ca(2+)-associated mitochondrial apoptotic pathways that involved cell cycle arrest in ZR-75-1 human breast cancer cells. Tumour Biol. 2016 Apr;37(4):4665-78. doi: 10.1007/s13277-015-4286-1. Epub 2015 Oct 28. PubMed PMID: 26508031.

18: Jeon YJ, Cho JH, Lee SY, Choi YH, Park H, Jung S, Shim JH, Chae JI. Esculetin Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization. J Cell Biochem. 2016 May;117(5):1210-21. doi: 10.1002/jcb.25404. Epub 2015 Oct 18. PubMed PMID: 26447856.

19: Arora R, Sawney S, Saini V, Steffi C, Tiwari M, Saluja D. Esculetin induces antiproliferative and apoptotic response in pancreatic cancer cells by directly binding to KEAP1. Mol Cancer. 2016 Oct 18;15(1):64. PubMed PMID: 27756327; PubMed Central PMCID: PMC5069780.

20: Kadakol A, Pandey A, Goru SK, Malek V, Gaikwad AB. Insulin sensitizing and cardioprotective effects of Esculetin and Telmisartan combination by attenuating Ang II mediated vascular reactivity and cardiac fibrosis. Eur J Pharmacol. 2015 Oct 15;765:591-7. doi: 10.1016/j.ejphar.2015.09.035. Epub 2015 Sep 25. PubMed PMID: 26409041.